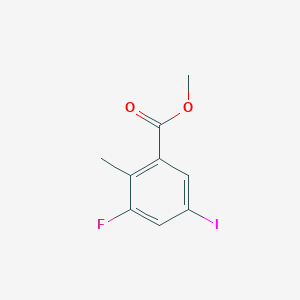

Methyl 3-fluoro-5-iodo-2-methylbenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 3-fluoro-5-iodo-2-methylbenzoate is an organic compound with the molecular formula C₉H₈FIO₂ and a molecular weight of 294.06 g/mol . This compound is characterized by the presence of fluorine and iodine atoms on a methylbenzoate backbone, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-fluoro-5-iodo-2-methylbenzoate typically involves the esterification of 3-fluoro-5-iodo-2-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to high-purity products .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-fluoro-5-iodo-2-methylbenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

Oxidation: Potassium permanganate in aqueous acidic conditions or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzoates depending on the nucleophile used.

Oxidation: Formation of 3-fluoro-5-iodo-2-methylbenzoic acid.

Reduction: Formation of 3-fluoro-5-iodo-2-methylbenzyl alcohol.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Methyl 3-fluoro-5-iodo-2-methylbenzoate has the molecular formula C10H8FIO2 and a molecular weight of approximately 280.037 g/mol. The presence of both fluorine and iodine atoms on the benzene ring significantly influences its reactivity, making it a valuable intermediate in organic synthesis.

Scientific Research Applications

1. Organic Synthesis

- Building Block for Complex Molecules : this compound serves as a crucial building block in the synthesis of more complex organic molecules. Its halogen substituents allow for various substitution reactions, enabling the formation of diverse derivatives.

- Reactivity : The compound can undergo nucleophilic substitution reactions where the iodine atom can be replaced by other nucleophiles such as amines or thiols, facilitating the creation of new compounds with tailored properties.

2. Medicinal Chemistry

- Pharmaceutical Development : This compound is investigated as a precursor in the synthesis of pharmaceutical agents. For instance, derivatives synthesized from this compound have shown potential antiviral activity against hepatitis C virus (HCV) by inhibiting NS5B polymerase .

- Anticancer Research : Compounds derived from this structure are being explored for their ability to inhibit protein tyrosine phosphatase 1B (PTP1B), which is associated with insulin signaling pathways and diabetes management .

3. Materials Science

- Specialty Chemicals : this compound is utilized in developing specialty chemicals and materials due to its unique reactivity profile. It can be employed in polymer chemistry to modify polymer properties or create new materials with specific functionalities.

Case Studies

1. Synthesis of PTP1B Inhibitors

- A study demonstrated that derivatives synthesized from this compound exhibited enhanced binding affinities towards PTP1B, indicating their potential as therapeutic agents for managing diabetes and obesity-related conditions .

2. HCV Inhibition Studies

- Research focused on synthesizing compounds from this structure revealed significant antiviral activity against HCV, showcasing its utility in developing novel antiviral therapies .

Future Prospects

The unique combination of fluorine and iodine in this compound presents opportunities for further research into its biological applications. Future studies should aim to elucidate detailed mechanisms of action, optimize synthesis routes for higher yields, and explore additional therapeutic potentials across various disease models.

Mecanismo De Acción

The mechanism of action of Methyl 3-fluoro-5-iodo-2-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and specificity towards these targets . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 2-fluoro-5-iodo-3-methylbenzoate

- Methyl 3-fluoro-4-iodo-2-methylbenzoate

- Methyl 3-chloro-5-iodo-2-methylbenzoate

Uniqueness

Methyl 3-fluoro-5-iodo-2-methylbenzoate is unique due to the specific positioning of the fluorine and iodine atoms on the benzene ring, which can significantly influence its reactivity and interaction with biological targets compared to its analogs .

Actividad Biológica

Methyl 3-fluoro-5-iodo-2-methylbenzoate is an organic compound characterized by its unique combination of halogen substituents, specifically fluorine and iodine, on the aromatic ring. This compound has garnered interest in pharmaceutical research due to its potential biological activities and applications in drug development.

- Molecular Formula : C10H8FIO2

- Molecular Weight : Approximately 280.037 g/mol

- Appearance : Light yellow to pink powder

- Melting Point : Ranges from 140°C to 144°C

The presence of both fluorine and iodine enhances the compound's reactivity and biological interactions, making it a significant subject of study in medicinal chemistry.

While specific literature detailing the mechanism of action for this compound is limited, preliminary studies suggest that the halogen substituents may influence its binding affinity to proteins or enzymes involved in metabolic pathways. The fluoro and iodo groups can participate in halogen bonding, which may enhance the compound's interaction with biological targets .

Potential Applications

This compound serves as an important intermediate in organic synthesis, particularly in the pharmaceutical industry. It is utilized for developing novel drugs and biologically active compounds. Its unique structure allows for various interactions with biomolecules, which can be explored further in drug design and development .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound Name | Formula | Unique Features |

|---|---|---|

| This compound | C10H8FIO2 | Contains both fluorine and iodine; versatile use |

| Methyl 3-bromo-5-chloro-2-methylbenzoate | C10H8BrClO2 | Contains bromine instead of iodine; different reactivity |

| Methyl 3-fluoro-4-methylbenzoate | C9H9FO2 | Lacks iodination; simpler structure |

| Methyl 4-fluoro-5-bromo-2-methylbenzoate | C10H8BrF2O2 | Different halogen combinations; distinct properties |

This table illustrates how this compound stands out due to its specific combination of halogens, which can significantly affect its chemical behavior and biological interactions compared to other similar compounds.

Case Study: Interaction Studies

In various studies, researchers have focused on the interactions of this compound with specific enzymes or receptors. For instance, studies suggest that compounds with similar halogen substituents exhibit enhanced activity against certain bacterial strains, indicating a potential for antimicrobial applications .

Research Findings on Biological Activity

- Antimicrobial Activity : Preliminary findings indicate that compounds with similar structures show increased potency against bacterial strains such as E. coli and K. pneumoniae. The introduction of fluorine has been noted to improve antimicrobial efficacy by enhancing cellular uptake or altering metabolic pathways .

- Enzyme Interaction : Research has shown that halogenated compounds can modulate enzyme activity through competitive inhibition or allosteric mechanisms. Detailed investigations into this compound are necessary to elucidate these interactions further .

Propiedades

IUPAC Name |

methyl 3-fluoro-5-iodo-2-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FIO2/c1-5-7(9(12)13-2)3-6(11)4-8(5)10/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANACFFMVLOCBSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)I)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FIO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.